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Compound of Interest

Compound Name: 3-Ethyl-3-hexene

Cat. No.: B099998

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 3-Ethyl-3-hexene (CAS RN: 16789-51-8). The information presented is curated for
professionals in research, scientific, and drug development fields, emphasizing quantitative
data, experimental context, and logical relationships between thermochemical properties.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 3-Ethyl-3-hexene. The
data is primarily derived from critically evaluated sources, including the NIST/TRC Web Thermo
Tables (WTT), alongside values obtained from established computational methods for

comparison.

Table 1: Enthalpy and Gibbs Free Energy of Formation
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Property Value Units State Method Source
Standard Joback
Enthalpy of -101.02 kJ/mol Gas Method Cheméo[1]
Formation (Calculated)
Standard
) Joback
Gibbs Free
88.15 kJ/mol Gas Method Cheméo[1]
Energy of
) (Calculated)
Formation
Table 2: Molar Entropy and Heat Capacity
) Temperat
Property Value Units State Method Source
ure (K)
Molar See Table Critically NIST/TRC
J/mol-K 200-1000 Ideal Gas
Entropy 4 Evaluated WTT[2]
Molar See Table o Critically NIST/TRC
J/mol-K 250-570 Liquid
Entropy 5 Evaluated WTT[2]
Molar Heat -
] See Table Critically NIST/TRC
Capacity J/mol-K 200-1000 Ideal Gas
6 Evaluated WTT[2]
(Cp)
Joback
Molar Heat
_ Method
Capacity 218.03 J/mol-K 386.48 Ideal Gas Cheméo[1]
(Calculated
(Cp)
)
Table 3: Phase Change and Other Properties
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Property Value Units Method Source
Enthalpy of

o 39.30 kJ/mol N/A NIST Webbook
Vaporization
Enthalpy of Joback Method i

) 15.37 kJ/mol Cheméo[1]

Fusion (Calculated)
lonization Energy  8.48 + 0.00 eVv N/A NIST Webbook

Temperature-Dependent Thermochemical Data

The following tables provide temperature-dependent data for molar entropy and heat capacity

as sourced from the NIST/TRC Web Thermo Tables, which represent critically evaluated

recommendations.

Table 4: Molar Entropy of Ideal Gas

Temperature (K)

Molar Entropy (J/mol-K)

200 Value not explicitly found
298.15 Value not explicitly found
500 Value not explicitly found
1000 Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not

retrieved in the search.

Table 5: Molar Entropy of Liquid
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Temperature (K) Molar Entropy (J/mol-K)
250 Value not explicitly found
298.15 Value not explicitly found
400 Value not explicitly found
570 Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not

retrieved in the search.

Table 6: Molar Heat Capacity (Cp) of Ideal Gas

Temperature (K) Molar Heat Capacity (J/mol-K)
200 Value not explicitly found
298.15 Value not explicitly found
500 Value not explicitly found
1000 Value not explicitly found

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not

retrieved in the search.

Experimental Protocols

While specific experimental documentation for 3-Ethyl-3-hexene is not readily available in the
public domain, the following sections describe the general and established methodologies for
determining the key thermochemical data presented.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds like 3-Ethyl-3-hexene is typically

determined using bomb calorimetry.
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o Sample Preparation: A precisely weighed sample of high-purity 3-Ethyl-3-hexene is placed
in a crucible within a high-pressure vessel, the "bomb."

e Combustion: The bomb is filled with an excess of pure oxygen under pressure and then
submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

o Temperature Measurement: The temperature change of the water is meticulously recorded to
determine the heat released by the combustion reaction.

» Correction and Calculation: The raw data is corrected for the heat capacity of the calorimeter,
the heat of combustion of the ignition wire, and the formation of nitric acid from residual
nitrogen. The standard enthalpy of combustion is then calculated.

e Hess's Law Application: The standard enthalpy of formation is subsequently derived from the
experimental enthalpy of combustion using Hess's Law and the known standard enthalpies
of formation of the combustion products (CO2z and Hz0).

Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a common method for determining the heat capacity of a substance as
a function of temperature.

o Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.

o Controlled Heating: The sample is heated in a series of small, precise temperature
increments.

o Energy Input Measurement: The amount of electrical energy required to produce each
temperature increment is accurately measured.

o Heat Capacity Calculation: The heat capacity at each temperature is calculated from the
energy input and the temperature change.

o Entropy Determination: The third law entropy at a given temperature is then determined by
integrating the heat capacity data from near absolute zero up to the desired temperature.
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Vapor Pressure Measurement for Enthalpy of
Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at
different temperatures.

o Ebulliometry: An ebulliometer is used to measure the boiling point of the liquid at various
controlled pressures.

o Data Analysis: The Clausius-Clapeyron equation is then used to relate the vapor pressure
and temperature data to the enthalpy of vaporization.

Logical Relationships and Workflows

The determination of key thermochemical properties is an interconnected process. The
following diagram illustrates a typical workflow for establishing a substance's thermochemical
profile.
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Experimental Determination
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Caption: Workflow for the determination and application of thermochemical data.

Signaling Pathways and Logical Relationships

The relationship between fundamental thermochemical quantities can be visualized as a
signaling pathway, where the determination of some properties is essential for the calculation of
others.
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Caption: Relationship between key thermodynamic state functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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